molecular formula C10H19O7P B14731335 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide CAS No. 7145-88-2

4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide

Cat. No.: B14731335
CAS No.: 7145-88-2
M. Wt: 282.23 g/mol
InChI Key: SVCJMRDWDZPCDX-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuro ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxaphosphol moiety: This is achieved through a series of phosphorylation reactions, often using reagents like phosphorus oxychloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to its dioxaphosphol moiety, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol
  • 3,4-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol
  • 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-thione

Uniqueness

4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide stands out due to its specific combination of methoxy and dioxaphosphol groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

7145-88-2

Molecular Formula

C10H19O7P

Molecular Weight

282.23 g/mol

IUPAC Name

2-hydroxy-4,6-dimethoxy-3a,4,6,6a-tetramethylfuro[3,4-d][1,3,2]dioxaphosphole 2-oxide

InChI

InChI=1S/C10H19O7P/c1-7-8(2,17-18(11,12)16-7)10(4,14-6)15-9(7,3)13-5/h1-6H3,(H,11,12)

InChI Key

SVCJMRDWDZPCDX-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(OC1(C)OC)(C)OC)(OP(=O)(O2)O)C

Origin of Product

United States

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